molecular formula C15H16N2O3S B5802175 ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B5802175
M. Wt: 304.4 g/mol
InChI Key: CYGONSJSRSJQAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate involves complex organic reactions, typically starting from readily available materials. For instance, derivatives similar to the target compound have been synthesized using reactions that involve nucleophilic displacement, cyclization, and condensation steps. Studies show that these syntheses utilize conditions like reflux in methanol or reactions under specific catalysts and solvents to achieve high yields and desired selectivity (Haroon et al., 2019).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate, has been elucidated using techniques like X-ray crystallography. These analyses reveal details about bond lengths, angles, and overall geometry, which are crucial for understanding the compound's reactivity and physical properties. The structure often exhibits hydrogen bonding and other non-covalent interactions that contribute to its stability and reactivity patterns (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclizations, depending on the functional groups present. These reactions are fundamental for further modifications and applications of the compound in different chemical contexts. The reactivity can be attributed to the thiazole ring's ability to stabilize negative charge through resonance, making it a site for nucleophilic attack (Mohamed, 2021).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability in various applications, including its behavior in organic reactions and potential use in material science. The crystallography studies provide insights into the compound's solid-state structure, which is essential for understanding its interactions and reactivity (Haroon et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate, such as acidity, basicity, and reactivity towards various reagents, are shaped by its functional groups. The thiazole ring's nitrogen and sulfur atoms play a significant role in its chemical behavior, including its participation in hydrogen bonding and its electrophilic and nucleophilic sites. These properties are crucial for the compound's application in synthesizing more complex molecules and its potential biological activity (Baker & Williams, 2003).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

The future research directions for this compound would likely be determined by its biological activity and potential applications. For example, if it shows promising activity as an antimicrobial or anticancer agent, future research might focus on optimizing its activity, reducing any side effects, and exploring its mechanism of action .

properties

IUPAC Name

ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-4-20-14(19)12-10(3)16-15(21-12)17-13(18)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGONSJSRSJQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(2-methyl-benzoylamino)-thiazole-5-carboxylic acid ethyl ester

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